tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate
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Overview
Description
tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups attached to the cyclohexyl ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can lead to alcohols or alkanes .
Scientific Research Applications
tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides structural stability. The tert-butyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate include:
- tert-Butyl trans-4-(2-hydroxyethyl)-cyclohexylcarbamate
- tert-Butyl trans-4-(4-hydroxybutyl)-cyclohexylcarbamate
- This compound derivatives with different substituents on the cyclohexyl ring .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired outcomes in various contexts .
Properties
IUPAC Name |
tert-butyl N-[4-(3-hydroxypropyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h11-12,16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUKLWPNFXOFGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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